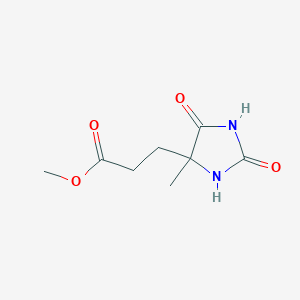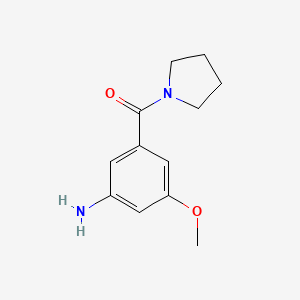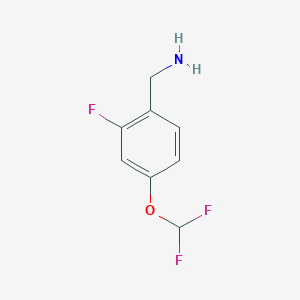![molecular formula C21H19NO4 B1459121 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid CAS No. 859842-09-4](/img/structure/B1459121.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid
描述
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid” is a complex organic molecule. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(1,3-thiazol-2-yl)alanine . This indicates that the molecule contains a fluorenyl group (a type of polycyclic aromatic hydrocarbon), a methoxy group (an ether derivative), a carbonyl group (indicating the presence of a ketone or aldehyde), and an alanine residue (an amino acid). The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 394.45 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.作用机制
Target of Action
It is known to be a derivative of valine, an essential amino acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
As a derivative of valine, it may interact with biological systems in a similar manner to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy production, and neurotransmitter regulation .
Result of Action
As a derivative of valine, it may have similar effects to other amino acids and their derivatives, which are known to influence various physiological processes .
安全和危害
未来方向
生化分析
Biochemical Properties
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins, including peptidases and proteases, which facilitate the cleavage of peptide bonds. The Fmoc group in the compound serves as a protective group, preventing unwanted reactions during peptide synthesis. This interaction ensures the selective formation of peptide bonds, enhancing the efficiency and specificity of the synthesis process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins essential for cellular functions. Additionally, the compound’s impact on cellular metabolism can alter the energy balance within cells, influencing their overall function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, the Fmoc group can interact with the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity. Conversely, the compound can also enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular functions. At high doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux, altering the levels of metabolites within cells. For instance, the compound can be metabolized by specific enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters, facilitating its uptake into cells. Once inside, the compound can interact with binding proteins that influence its localization and accumulation within different cellular compartments. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, influencing the functions of these organelles. The localization can also affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular location .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRHLYBXKFNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
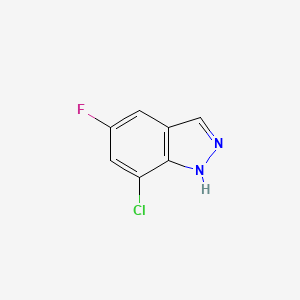
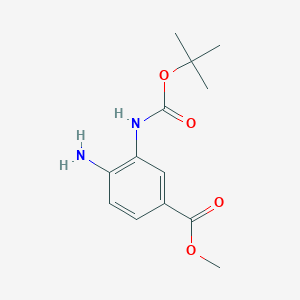
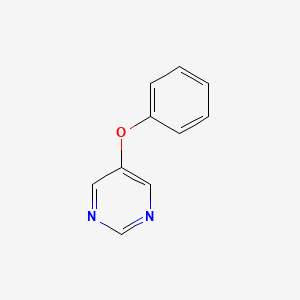
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1459044.png)

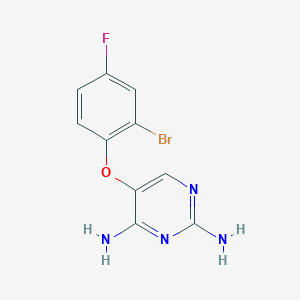
![Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1459050.png)
![Ethyl 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1459054.png)
![8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B1459055.png)

